4-Bicyclo[2.2.2]octanyl(phenyl)methanone
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Overview
Description
4-Bicyclo[2.2.2]octanyl(phenyl)methanone is an organic compound characterized by a bicyclic structure fused with a phenyl group. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bicyclo[2.2.2]octanyl(phenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a rhodium (I) complex as a catalyst, which facilitates the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation . This method allows for the efficient production of the bicyclic structure with high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bicyclo[2.2.2]octanyl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-Bicyclo[2.2.2]octanyl(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its role in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 4-Bicyclo[2.2.2]octanyl(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure provides rigidity, which can enhance binding affinity to biological targets. In medicinal chemistry, it acts as a bioisostere, replacing phenyl rings in drug molecules to improve solubility, metabolic stability, and bioactivity . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: Known for its high strain and unique properties, often used as a bioisostere for phenyl rings.
Cubane: Another bioisostere with a cubic structure, used in drug design for its stability and rigidity.
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring, incorporated into drugs like Imatinib and Vorinostat to enhance their properties.
Uniqueness: 4-Bicyclo[2.2.2]octanyl(phenyl)methanone stands out due to its balanced properties, offering a combination of rigidity and flexibility that can be fine-tuned for specific applications. Its ability to undergo various chemical reactions and its role as a versatile building block make it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
58541-27-8 |
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Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
1-bicyclo[2.2.2]octanyl(phenyl)methanone |
InChI |
InChI=1S/C15H18O/c16-14(13-4-2-1-3-5-13)15-9-6-12(7-10-15)8-11-15/h1-5,12H,6-11H2 |
InChI Key |
RYCNBHSKKYPNOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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